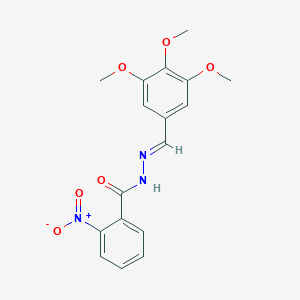

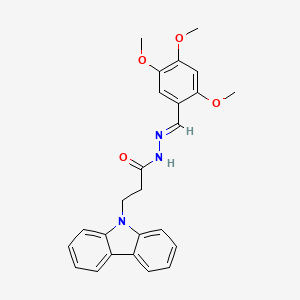

2-nitro-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of hydrazone compounds, including variations of the compound , often involves the condensation of benzohydrazides with different benzaldehydes. These processes are characterized by the formation of N'-substituted benzohydrazide derivatives, which have been structurally characterized by methods such as X-ray crystallography (Lei et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through X-ray diffraction, revealing configurations with respect to the C=N double bond and the stabilization of the molecular structures by hydrogen bonds and weak π···π stacking interactions. These structural analyses offer insights into the electronic and geometric arrangement of atoms within the molecules (Han, 2013).

Chemical Reactions and Properties

Research on related compounds highlights their reactivity and chemical transformations. For instance, the N-oxide of N-(4-nitrobenzylidene)-2-cyclopropylaniline, under the action of strong acids, is converted into 2,1-benzoxazinium derivatives. These transformations illustrate the compound's reactivity and potential for forming heterocyclic structures (Trofimova et al., 2003).

Physical Properties Analysis

The crystallization and solid-state properties of these compounds are often studied through single-crystal X-ray diffraction. These studies reveal the compounds' crystal systems, space groups, and unit cell dimensions, providing a detailed view of their solid-state arrangements and stability factors (You-Yue Han, 2013).

Chemical Properties Analysis

Hydrazone compounds derived from benzohydrazides exhibit a range of chemical properties, including antimicrobial activities. The presence of electron-withdrawing groups like Cl and NO2 enhances their antimicrobial potential, indicating the influence of functional groups on the compound's biological activity (Han, 2013).

Mecanismo De Acción

While the exact mechanism of action for “2-nitro-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide” is not specified in the search results, Schiff base compounds have been found to exhibit antibacterial and anticancer activity . They have been used in chemotherapy to treat multi-resistant infections more effectively .

Direcciones Futuras

Schiff base compounds like “2-nitro-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide” have potential in the development of new antimicrobial agents with novel and more efficient mechanisms of action . They could be used to dodge multidrug-resistant issues in the treatment of cancer and multidrug-resistant infections .

Propiedades

IUPAC Name |

2-nitro-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6/c1-24-14-8-11(9-15(25-2)16(14)26-3)10-18-19-17(21)12-6-4-5-7-13(12)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIDURZEVKGMCT-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-bromophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5595084.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5595094.png)

![N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide](/img/structure/B5595098.png)

![3-fluoro-N'-{[5-(4-iodophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5595112.png)

![1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B5595117.png)

![4-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]phenol](/img/structure/B5595130.png)

![6-[(2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5595174.png)

![methyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595178.png)

![2-methyl-4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595179.png)

![3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5595180.png)